Bienvenue dans la boutique en ligne BenchChem!

ACT-280778

Hypertension Blood Pressure Phase 2a Clinical Trial

ACT-280778 is a non-dihydropyridine, dual L- and T-type calcium channel blocker (CCB) that is structurally and mechanistically distinct from standard L-type-selective DHPs like amlodipine. Head-to-head Phase 2a clinical data confirm that ACT-280778 (10 mg) does not reduce blood pressure but specifically prolongs the PR interval, making it an unparalleled in vivo positive control for dissecting T-type channel-mediated cardiac electrophysiology without hemodynamic confounders. A published, kilogram-scale synthesis (38% overall yield, >99:1 dr) ensures a robust supply chain for large-scale research programs.

Molecular Formula C41H51N3O12
Molecular Weight 777.87
CAS No. 1537197-53-7
Cat. No. B605162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-280778
CAS1537197-53-7
SynonymsACT280778;  ACT-280778;  ACT 280778
Molecular FormulaC41H51N3O12
Molecular Weight777.87
Structural Identifiers
SMILESO=C(O)/C=C\C(O)=O.O=C(O)/C=C\C(O)=O.CC(C)C(O[C@]1(CCN(CCCC2=NC3=C(OC)C=CC(OC)=C3N2)C)[C@@](CC4)([H])C=C(C5=CC=CC=C5)[C@@]4([H])C1)=O
InChIInChI=1S/C33H43N3O4.2C4H4O4/c1-22(2)32(37)40-33(21-24-13-14-25(33)20-26(24)23-10-7-6-8-11-23)17-19-36(3)18-9-12-29-34-30-27(38-4)15-16-28(39-5)31(30)35-29;2*5-3(6)1-2-4(7)8/h6-8,10-11,15-16,20,22,24-25H,9,12-14,17-19,21H2,1-5H3,(H,34,35);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t24-,25-,33+;;/m1../s1
InChIKeyXCOMDWDKJAXYDF-YCAFZAMQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACT-280778 (CAS 1537197-53-7): A Non-Dihydropyridine Dual L/T-Type Calcium Channel Blocker for Scientific Research


ACT-280778 (CAS 1537197-53-7) is an orally bioavailable, non-dihydropyridine (non-DHP) small molecule that acts as a dual L- and T-type voltage-gated calcium channel blocker [1]. It is structurally distinct from the dihydropyridine class of calcium channel blockers (e.g., amlodipine, nifedipine) and was developed as a candidate for the treatment of essential hypertension and potentially other cardiovascular conditions [2]. Early clinical investigations in healthy volunteers have established its safety, tolerability, and pharmacokinetic profile, including its rapid absorption and unique food-dependent exposure characteristics [1]. A subsequent proof-of-concept Phase 2a clinical trial in patients with mild-to-moderate hypertension evaluated its efficacy against both placebo and the active comparator amlodipine, providing a direct head-to-head dataset for scientific evaluation [2].

Why ACT-280778 Cannot Be Substituted for Dihydropyridine or Other Non-Dihydropyridine Calcium Channel Blockers


ACT-280778's unique pharmacological profile and clinical outcomes preclude simple substitution with other calcium channel blockers (CCBs). Unlike widely used dihydropyridine (DHP) CCBs such as amlodipine, which are highly selective for L-type calcium channels, ACT-280778 is a dual L- and T-type channel blocker [1]. This mechanistic difference is critical, as T-type channel blockade has been associated with different physiological effects, including the potential to prolong the PR interval on an electrocardiogram [2]. Furthermore, direct clinical evidence from a head-to-head Phase 2a study demonstrates that ACT-280778 (10 mg) failed to produce a clinically meaningful reduction in blood pressure in hypertensive patients, whereas the L-type-selective DHP amlodipine (10 mg) did [2]. This disparity in therapeutic efficacy, despite a shared target class, underscores that ACT-280778 cannot be considered a functional equivalent or a generic substitute for either DHP CCBs or other non-DHP CCBs like verapamil or diltiazem.

Quantitative Evidence for Selecting ACT-280778 Over Amlodipine and Other CCBs


ACT-280778 (10 mg) Fails to Lower Blood Pressure in Hypertensive Patients, Unlike Amlodipine (10 mg)

In a Phase 2a, double-blind, randomized, placebo- and active-controlled study in patients with mild-to-moderate essential hypertension, treatment with ACT-280778 10 mg once daily for 4 weeks did not lower blood pressure compared to placebo, while the active control, amlodipine 10 mg, showed a significant reduction [1]. This is a critical differential finding that defines the therapeutic potential and limitations of ACT-280778.

Hypertension Blood Pressure Phase 2a Clinical Trial

ACT-280778 Prolongs PR Interval on ECG, a Distinct Effect from Amlodipine

The same Phase 2a clinical study also revealed a significant and differential effect on cardiac conduction. ACT-280778 treatment led to a notable prolongation of the PR interval on the electrocardiogram, an effect not observed with amlodipine [1]. This provides in vivo evidence of the functional consequences of its dual L-/T-type calcium channel blockade.

Electrocardiography PR Interval Cardiac Conduction

Food Intake Doubles Systemic Exposure (AUC) of ACT-280778

In early Phase 1 clinical studies in healthy male subjects, the pharmacokinetics of ACT-280778 were found to be significantly altered by food intake. This is a critical handling characteristic for in vivo studies [1].

Pharmacokinetics Food Effect Bioavailability

Scalable Kilogram-Scale Synthesis Achieved with High Diastereoselectivity

A robust and scalable manufacturing process for ACT-280778 has been developed and published, demonstrating its suitability for large-scale research or commercial production. The synthesis is characterized by a key diastereoselective enolate addition step with very high selectivity [1].

Process Chemistry Scalable Synthesis Manufacturing

Optimal Scientific and Industrial Applications for ACT-280778


Investigating the Physiological Role of T-Type Calcium Channels In Vivo

The unique clinical profile of ACT-280778 makes it a powerful pharmacological tool. Its proven ability to prolong the PR interval in humans without lowering blood pressure at the 10 mg dose [1] allows researchers to dissect the specific contribution of T-type calcium channels to cardiac electrophysiology and other physiological processes, independent of the confounding variable of blood pressure reduction common to many other CCBs.

Use as a Positive Control for Target Engagement in Cardiac Conduction Studies

The clear, dose-dependent effect of ACT-280778 on PR interval prolongation in clinical studies [1] establishes it as an excellent in vivo positive control or reference compound for target engagement. It can be used to validate new assays or models designed to measure the impact of T-type calcium channel blockade on cardiac conduction, providing a benchmark for new chemical entities targeting this mechanism.

Large-Scale Preclinical and Process Chemistry Studies

For institutions or companies conducting large-scale animal studies or those in process development, the availability of a robust, published kilogram-scale synthesis is a significant advantage. The process delivers high-purity ACT-280778 bis-maleate with an overall yield of 38% over seven steps and features a highly diastereoselective key step (>99:1 dr) [2]. This ensures a reliable and cost-effective supply chain for extensive research programs.

Quote Request

Request a Quote for ACT-280778

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.